(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
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Overview
Description
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thiazepane ring with a pyridine moiety, making it a subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine moiety via nucleophilic substitution. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone: Similar structure but with a different position of the pyridine ring.
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone: Another positional isomer with distinct properties.
Uniqueness
What sets (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone apart is its specific combination of the thiazepane and pyridine rings, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazepane ring and a pyridine moiety. Its molecular formula is C16H16N2OS, with a molecular weight of approximately 284.37 g/mol. The presence of the thiazepane ring contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that:
- The compound significantly reduced cell viability at concentrations of 250 μg/mL and 300 μg/mL.
- Morphological assessments showed signs of cell death without significant apoptosis, suggesting a necrotic mechanism of action.
Table 1 summarizes the effects observed on cell viability:
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
250 | 65 |
300 | 40 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may interfere with protein kinases that are crucial for tumor growth. However, detailed molecular pathways remain to be elucidated.
Pharmacological Profile
In addition to anticancer activity, this compound exhibits other pharmacological properties:
Research Findings
Several studies have been conducted to assess the biological activity of related compounds, providing insights into the therapeutic potential of thiazepane derivatives:
Study Highlights :
- Thiadiazole Derivatives : Related compounds have shown promising results in inhibiting cancer cell proliferation through similar mechanisms.
- Protein Kinase Inhibition : Analogous compounds have been evaluated for their ability to inhibit protein kinases involved in cancer progression.
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-8-4-5-10-18-15)19-11-9-16(21-13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCYDLNAFRGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.